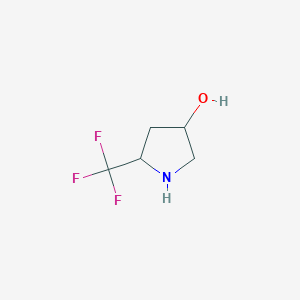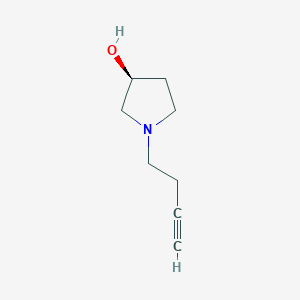
Tert-butyl 4-hydroxybenzylethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-hydroxybenzylethylcarbamate is an organic compound with the molecular formula C16H25NO3. It is a derivative of carbamate, featuring a tert-butyl group, a hydroxybenzyl group, and an ethylcarbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxybenzylethylcarbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-hydroxybenzylethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxybenzylethylcarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-hydroxybenzylethylcarbamate involves its antioxidant properties. It acts as a scavenger of free radicals, thereby reducing oxidative stress and preventing cellular damage. The compound also modulates the activity of various enzymes involved in oxidative stress pathways, such as nuclear factor erythroid 2-related factor (Nrf2) and nuclear factor kappa-B (NF-κB) .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butylhydroquinone (TBHQ): Another antioxidant with similar neuroprotective properties.
Tert-butyl alcohol: A simpler tertiary alcohol used in various industrial applications.
Uniqueness
Tert-butyl 4-hydroxybenzylethylcarbamate is unique due to its combination of a tert-butyl group, a hydroxybenzyl group, and an ethylcarbamate moiety. This structure imparts specific chemical properties that make it useful in a variety of scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
tert-butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-5-15(13(17)18-14(2,3)4)10-11-6-8-12(16)9-7-11/h6-9,16H,5,10H2,1-4H3 |
Clave InChI |
QMVMWAPEHGTIMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Thiaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13550254.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)


